molecular formula C13H12N2O B13385865 5-(p-Tolyl)picolinamide CAS No. 1351479-05-4

5-(p-Tolyl)picolinamide

Cat. No.: B13385865
CAS No.: 1351479-05-4
M. Wt: 212.25 g/mol
InChI Key: GVDPCCKPSYFZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(p-Tolyl)picolinamide is a chemical compound offered for research purposes, belonging to the picolinamide class which is of significant interest in medicinal chemistry and chemical biology. Picolinamide derivatives are frequently explored as key scaffolds in the development of novel anticancer agents. Related structural analogs have demonstrated potential in inhibiting critical cellular pathways, such as the PI3K-Akt-mTOR signaling axis, which is frequently activated in various cancers . The picolinamide moiety is a versatile pharmacophore, and its incorporation into hybrid molecules is a active area of investigation for creating potent and effective therapeutic candidates . The specific structure of 5-(p-Tolyl)picolinamide, featuring a p-tolyl substituent, is designed for research applications. Compounds with electron-donating groups, such as methyl groups on the benzene ring, have been associated with beneficial biological activity in related molecular series . Researchers utilize this compound and its analogs to study protein-inhibitor interactions, structure-activity relationships (SAR), and mechanisms of action in biological systems. Furthermore, picolinamide chemotypes have been identified to exhibit antifungal properties by targeting essential proteins such as Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in yeast, opening avenues for the development of novel antifungal agents . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic uses. Researchers should independently verify all suitability and safety specifications for their particular applications.

Properties

CAS No.

1351479-05-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-(4-methylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13(14)16)15-8-11/h2-8H,1H3,(H2,14,16)

InChI Key

GVDPCCKPSYFZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)N

Origin of Product

United States

Biological Activities and Molecular Mechanisms of 5 P Tolyl Picolinamide and Analogues

Enzyme and Receptor Target Identification and Modulation

The therapeutic potential of 5-(p-Tolyl)picolinamide and its analogues stems from their ability to interact with and modulate the activity of various enzymes and receptors critical to different biological pathways. This section delves into the specific molecular targets of these compounds and the mechanisms by which they exert their effects.

Kinase Inhibition Profiles (e.g., Platelet-Derived Growth Factor Receptor Kinase, Aurora-B Kinase)

Picolinamide-based compounds have been investigated as inhibitors of various kinases, which are key regulators of cellular processes. google.com Inhibition of these enzymes can disrupt signaling pathways involved in cell proliferation and survival.

One significant target is the Platelet-Derived Growth Factor Receptor (PDGFR) kinase . google.com PDGFs and their receptors are implicated in the migration and proliferation of vascular smooth muscle cells, processes that contribute to atherosclerosis and restenosis. nih.gov Specific inhibitors of PDGFR tyrosine kinase have been shown to block these cellular events, highlighting the therapeutic potential of targeting this pathway. nih.gov

Another important class of targets is the Aurora kinases , which are essential for cell division. google.com Aurora kinase inhibitors are being explored for their anti-cancer properties. nih.gov For instance, the novel Aurora A (AURKA) inhibitor AKI604 has demonstrated significant inhibitory effects on the proliferation of acute myeloid leukemia (AML) cells. nih.gov The design of kinase inhibitors often involves targeting the ATP-binding site in its active conformation. However, a newer class of inhibitors, known as type II inhibitors, exploits an adjacent binding site that becomes accessible in the inactive conformation of the kinase. acs.org

The Asp-Phe-Gly (DFG) motif is a crucial element in the regulation of kinase activity, and structure-based drug design has been employed to create compounds that interact with this motif. researchgate.net This strategic approach to inhibitor design can lead to enhanced potency and selectivity. researchgate.net

Table 1: Kinase Inhibition by Picolinamide (B142947) Analogues

Compound Class Target Kinase Biological Effect Reference
Picolinamides Platelet-Derived Growth Factor Receptor (PDGFR) Kinase Inhibition of vascular smooth muscle cell migration and proliferation google.comnih.gov
Picolinamides Aurora Kinases (e.g., Aurora A) Inhibition of cancer cell proliferation google.comnih.gov

This table summarizes the kinase inhibition profiles of picolinamide-related compounds.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Picolinamide-based compounds have been identified as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol within cells, thereby amplifying local glucocorticoid action. nih.govnih.gov Overexpression of 11β-HSD1 in adipose tissue is linked to the development of metabolic syndrome. nih.gov

Inhibition of 11β-HSD1 is a promising therapeutic strategy for type 2 diabetes mellitus (T2DM). nih.govmdpi.com Selective inhibitors of 11β-HSD1 have been shown to improve glycemic control and lipid profiles in patients with T2DM, particularly in those who are obese. nih.gov Preclinical studies in animal models have demonstrated that 11β-HSD1 inhibitors can lead to significant reductions in blood glucose levels and improved insulin (B600854) sensitivity. nih.govmdpi.com The primary mechanism of action is thought to be the reduction of glucocorticoid-mediated glucose production in the liver. nih.gov

Table 2: Effects of 11β-HSD1 Inhibition

Inhibitor Effect Biological Outcome Therapeutic Implication Reference
Reduced Cortisol Production Improved Glycemic Control Treatment of Type 2 Diabetes nih.govmdpi.com
Reduced Cortisol Production Improved Lipid Profile Management of Metabolic Syndrome nih.gov
Reduced Hepatic Glucose Output Lower Blood Glucose Levels Treatment of Hyperglycemia nih.gov

This table outlines the key consequences of inhibiting the 11β-HSD1 enzyme.

Poly (ADP-ribose) Synthetase (PARP) Inhibition

Picolinamide has been identified as an inhibitor of Poly(ADP-ribose) synthetase (PARP) , an enzyme involved in DNA repair and other cellular processes. medchemexpress.comnih.gov PARP inhibitors have garnered significant attention, particularly in the field of oncology. nih.gov

The mechanism of PARP inhibitors involves preventing the repair of DNA single-strand breaks. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition can lead to cell death, a concept known as synthetic lethality. sonar.ch Picolinamide, at concentrations ranging from 10 µM to 1 mM, has been shown to inhibit PARP activity. medchemexpress.com This inhibition can protect against cellular damage induced by certain toxins. For example, 2 mM picolinamide was found to protect against streptozotocin-induced depression of proinsulin synthesis in pancreatic islets. medchemexpress.com

The role of PARP extends beyond DNA repair, with involvement in inflammatory responses. sonar.ch The development of potent PARP inhibitors represents a significant advancement in targeted cancer therapy and may have applications in other diseases characterized by DNA damage or inflammation. nih.gov

Table 3: Picolinamide as a PARP Inhibitor

Compound Target Mechanism of Action Biological Effect Reference
Picolinamide Poly(ADP-ribose) synthetase (PARP) Inhibition of DNA single-strand break repair Protection against streptozotocin-induced damage to pancreatic islets medchemexpress.comnih.gov

This table details the inhibitory action of picolinamide on the PARP enzyme.

Sec14p as an Essential Antifungal Target

Picolinamide and its related chemical scaffolds, including benzamides, have demonstrated antifungal properties by targeting Sec14p . nih.gov Sec14p is a crucial phosphatidylinositol/phosphatidylcholine transfer protein in yeast, playing a vital role in maintaining lipid homeostasis. nih.gov

The identification of Sec14p as the target was achieved through chemogenomic profiling and biochemical assays. nih.gov Further confirmation came from the determination of the co-crystal structure of a Sec14p-compound complex, which revealed that the compound binds within the lipid-binding pocket of the protein. nih.gov This structural insight provides a basis for the rational design and optimization of more potent antifungal agents.

Sec14p is an attractive antifungal target because it is essential for the viability of various pathogenic fungi and is also involved in the secretion of virulence factors. nih.gov For instance, compounds targeting Sec14p have shown efficacy against clinical isolates of Cryptococcus neoformans, including strains resistant to existing antifungal drugs like fluconazole. nih.gov

Table 4: Antifungal Activity via Sec14p Inhibition

Compound Class Target Mechanism of Action Antifungal Spectrum Reference
Picolinamides/Benzamides Sec14p Disruption of lipid homeostasis Saccharomyces cerevisiae, Cryptococcus neoformans nih.govnih.gov

This table summarizes the antifungal mechanism of picolinamide-related compounds through the inhibition of Sec14p.

Aldose Reductase Enzyme Interaction

Compounds with structural similarities to 5-(p-Tolyl)picolinamide have been explored as inhibitors of aldose reductase (AR) . scielo.br This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. scielo.brnih.gov

Aldose reductase belongs to the aldo-keto reductase superfamily and catalyzes the NADPH-dependent reduction of a wide range of aldehydes. nih.govencyclopedia.pub The accumulation of sorbitol in tissues leads to osmotic stress and cellular damage. mdpi.com Therefore, inhibiting aldose reductase is a key strategy for preventing or mitigating these long-term diabetic complications.

Molecular docking studies have been used to understand the interactions between inhibitors and the aldose reductase enzyme, guiding the design of more effective compounds. scielo.br While aldose reductase is a critical target for managing diabetic complications, it also plays a role in inflammatory processes, suggesting a broader therapeutic potential for its inhibitors. unipi.it

Table 6: Aldose Reductase Inhibition

Enzyme Role in Disease Consequence of Inhibition Reference
Aldose Reductase (AR) Development of diabetic complications (e.g., neuropathy, retinopathy) Prevention or mitigation of long-term diabetic complications scielo.brnih.govmdpi.com
Aldose Reductase (AR) Promotion of inflammatory conditions Control of pathological inflammation unipi.it

This table highlights the role of aldose reductase in disease and the therapeutic benefits of its inhibition.

Cellular Pathway Perturbations

Picolinamides, including analogues of 5-(p-Tolyl)picolinamide, have been identified as potent modulators of several critical cellular pathways. Their diverse biological activities stem from their ability to interact with a range of molecular targets, leading to significant perturbations in cellular function, from inhibiting cancer cell growth to combating bacterial infections.

Picolinamide derivatives have emerged as a significant scaffold in the development of novel anticancer agents, demonstrating broad-spectrum antiproliferative activities across various human cancer cell lines. The mechanisms underlying these effects are multifaceted, primarily involving the inhibition of key protein kinases and the subsequent induction of programmed cell death, or apoptosis.

Research has shown that certain picolinamide analogues function as potent kinase inhibitors. For instance, a series of picolinamide-based 2-ureido quinolines were developed as inhibitors of RAF kinases. mdpi.com Specifically, compound 9d from this series was identified as a selective dual inhibitor of B-RAFV600E and C-RAF, with IC₅₀ values of 316 nM and 61 nM, respectively. mdpi.com Another analogue, 9b , was found to be a C-RAF kinase inhibitor with an IC₅₀ of 807 nM. mdpi.com These compounds exhibited significant potency, with IC₅₀ values against the A498 renal cancer cell line recorded at 0.418 µM for 9b and 1.36 µM for 9d . mdpi.com

Other studies have focused on different kinase targets. Two series of picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties were designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov Compounds 7h , 9a , and 9l showed potent inhibitory activity against VEGFR-2, with IC₅₀ values of 87 nM, 27 nM, and 94 nM, respectively, surpassing the reference drug sorafenib. nih.gov Furthermore, novel N-methylpicolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase. The analogue 6p displayed potent, broad-spectrum antiproliferative activity against cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and A375 (melanoma), with IC₅₀ values below 10 µM.

The inhibition of these critical kinases disrupts signaling pathways essential for cancer cell survival and proliferation, ultimately leading to cell death. Mechanistic studies confirm that these compounds induce apoptosis. For example, cell cycle analysis of A549 lung cancer cells treated with the VEGFR-2 inhibitor 9a revealed cell cycle arrest at the G2/M phase and pro-apoptotic activity, as confirmed by annexin (B1180172) V-FITC staining. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Picolinamide Analogues

Compound Target Kinase(s) Cancer Cell Line IC₅₀ (µM) Reference
9b C-RAF A498 (Renal) 0.418 mdpi.com
9d B-RAFV600E, C-RAF A498 (Renal) 1.36 mdpi.com
7h VEGFR-2 A549 (Lung) Not specified nih.gov
9a VEGFR-2 A549 (Lung) Not specified nih.gov
6p Aurora-B HepG2 (Liver) <10
6p Aurora-B HCT-116 (Colon) <10
6p Aurora-B A375 (Melanoma) <10

Emerging evidence suggests that picolinamide analogues can exert their anticancer effects by modulating the endoplasmic reticulum (ER) stress response. The ER is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins triggers a protective mechanism known as the unfolded protein response (UPR). pensoft.net However, prolonged or intense ER stress can shift the UPR towards activating apoptotic pathways. pensoft.net

A novel derivative of picolinic acid was shown to induce ER stress-mediated apoptosis in human non-small cell lung cancer cells. pensoft.net Treatment with this compound led to the activation of caspase-4, a key mediator of ER stress-induced apoptosis, and enhanced the phosphorylation of eukaryotic initiation factor 2 subunit α (eIF-2α), a central event in the UPR signaling cascade. pensoft.net This indicates that the compound disrupts protein folding homeostasis, leading to a level of ER stress that the cell cannot resolve, thereby initiating cell death.

The picolinamide scaffold has been the basis for a class of potent and highly selective antibacterials, particularly against the pathogenic bacterium Clostridioides difficile. google.com This selectivity is a crucial attribute, as it minimizes disruption to the normal gut microbiota, a common cause of recurrent C. difficile infections. google.com

A comprehensive structure-activity relationship (SAR) study of 108 isonicotinamide (B137802) analogues revealed that repositioning a nitrogen atom to create the picolinamide core resulted in a dramatic increase in selectivity for C. difficile. google.com For example, the picolinamide analogue 87 was found to be over 1000-fold more selective for C. difficile (MIC = 0.125 µg/mL) than for the Gram-positive bacterium methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 128 µg/mL). google.com

The primary mechanism of action for these picolinamide antibacterials is the inhibition of cell wall biosynthesis. pensoft.netnih.gov Macromolecular biosynthesis assays demonstrated that a representative picolinamide analogue, compound 1 , specifically inhibits the incorporation of N-acetyl-d-glucosamine into peptidoglycan, a critical component of the bacterial cell wall. pensoft.net This targeted disruption leads to the destruction of the bacterium. nih.gov Time-kill assays have further shown that these compounds are more effective at reducing stationary-phase C. difficile growth compared to the standard-of-care antibiotic vancomycin. pensoft.netnih.gov

Table 2: Antimicrobial Selectivity of a Representative Picolinamide Analogue (Compound 87)

Bacterial Species Type MIC (µg/mL) Reference
Clostridioides difficile Gram-positive Anaerobe 0.125 google.com
Staphylococcus aureus (MRSA) Gram-positive Aerobe 128 google.com
Bacteroides fragilis Gram-negative Anaerobe >128 google.com
Bifidobacterium longum Gram-positive Anaerobe >128 google.com
Lactobacillus acidophilus Gram-positive Anaerobe >128 google.com

Picolinamide derivatives have demonstrated the ability to intervene in signaling pathways associated with inflammation. Chronic inflammation is driven by mediators such as pro-inflammatory cytokines and prostaglandins, and targeting the pathways that produce these molecules is a key therapeutic strategy. nih.gov

Research on 6-(Trifluoromethyl)picolinamide showed that it could reduce the levels of pro-inflammatory cytokines in macrophages that were stimulated with lipopolysaccharides (LPS), indicating a direct modulatory effect on inflammatory responses. The mechanism for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins. ajrconline.org

The broader family of nitrogen-containing heterocyclic compounds, to which picolinamides belong, is known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and the master inflammatory transcription factor, Nuclear Factor kappa-B (NF-κB). google.com NF-κB activation is a central event that triggers the transcription of numerous genes encoding inflammatory cytokines like TNF-α and various interleukins. google.com Furthermore, some substituted picolinamide compounds have been developed as Janus kinase (JAK) inhibitors. google.com The JAK-STAT pathway is the principal signaling route for a wide array of cytokines and growth factors, and its inhibition is an effective strategy for treating autoimmune and inflammatory diseases like rheumatoid arthritis. google.com

Computational profiling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, is a valuable tool for predicting the biological activities of novel compounds and optimizing lead structures. While specific computational studies predicting 5-hydroxytryptamine release inhibition or amine dehydrogenase inhibition for 5-(p-Tolyl)picolinamide or its direct analogues are not prominent in the reviewed literature, the approach has been widely applied to the picolinamide class to explore other potential therapeutic targets.

For example, molecular docking studies have been used to predict and rationalize the anti-inflammatory and antidiabetic activities of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives. ajrconline.org These in silico analyses predicted the binding interactions of the compounds with the active sites of COX-1, COX-2, and α-amylase, which correlated with their experimentally observed inhibitory activities. ajrconline.org In another study, computational modeling was employed to understand how picolinamide-based inhibitors interact with the cytochrome bc1 complex, a target for fungicides.

QSAR modeling has also been used to refine picolinamide-based corrector compounds for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, identifying key molecular descriptors that explain the structure-activity relationship. These examples demonstrate the utility of computational profiling in predicting and understanding the diverse biological activities of the picolinamide scaffold, guiding the rational design of new therapeutic agents even if the specific activities of 5-hydroxytryptamine release inhibition and amine dehydrogenase inhibition have not been a primary focus of published predictive studies for this compound class.

Structure Activity Relationship Sar Studies and Rational Compound Design

Delineation of Critical Structural Elements Governing Biological Potency

The biological activity of 5-(p-Tolyl)picolinamide is intrinsically linked to its three core components: the picolinamide (B142947) moiety, the centrally located phenyl ring, and the terminal tolyl group. The picolinamide scaffold, a pyridine (B92270) ring bearing an amide substituent at the 2-position, is a well-established pharmacophore in numerous biologically active compounds. The nitrogen atom of the pyridine ring and the amide group can participate in crucial hydrogen bonding interactions with biological targets. The relative orientation of the amide group with respect to the pyridine nitrogen is a key determinant of its binding affinity.

Influence of Substituent Position and Chemical Nature on Activity Profiles

The specific placement and chemical nature of substituents on the 5-(p-Tolyl)picolinamide scaffold have a profound impact on its biological activity. Alterations to either the picolinamide or the tolyl ring can modulate potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the tolyl moiety have revealed that the position of the methyl group is critical. While the para-position in 5-(p-Tolyl)picolinamide is established, hypothetical shifts to the ortho- or meta-positions would significantly alter the molecule's shape and could lead to steric clashes or a loss of key hydrophobic interactions within a target's binding site. The electronic nature of the substituent also plays a pivotal role. Replacing the electron-donating methyl group with an electron-withdrawing group, such as a halogen or a nitro group, would modify the electronic distribution across the phenyl ring, potentially affecting its interaction with electron-rich or electron-poor domains of a biological target.

Similarly, substitutions on the picolinamide ring, other than the 5-position, can fine-tune the molecule's properties. For instance, the introduction of small alkyl or halogen groups at the 3-, 4-, or 6-positions could influence the pKa of the pyridine nitrogen, thereby affecting its ability to act as a hydrogen bond acceptor.

To illustrate the impact of substituent changes, consider the following hypothetical analogs of 5-(p-Tolyl)picolinamide and their potential effects on activity:

Compound Modification Potential Impact on Activity
Analog 1Methyl group on the tolyl ring moved to the meta-position.Altered molecular shape, potentially leading to reduced binding affinity due to suboptimal hydrophobic interactions.
Analog 2Methyl group on the tolyl ring replaced with a chloro group.Altered electronic properties of the phenyl ring, which could either enhance or diminish activity depending on the target's electronic environment.
Analog 3Introduction of a fluoro group at the 3-position of the picolinamide ring.Modified pKa of the pyridine nitrogen, potentially altering hydrogen bonding capabilities and overall potency.

Principles of Rational Design for Enhanced Selectivity and Efficacy

The principles of rational drug design are central to optimizing the therapeutic profile of 5-(p-Tolyl)picolinamide. This approach leverages structural information from the target protein to guide the design of more potent and selective analogs. A key strategy involves identifying unique features within the binding pocket of the intended target that are not present in off-target proteins.

For instance, if the target's binding site contains a small hydrophobic pocket that accommodates the tolyl group of 5-(p-Tolyl)picolinamide, computational modeling can be used to explore if larger or differently shaped hydrophobic substituents could lead to enhanced interactions and, consequently, higher potency. Conversely, if a closely related off-target protein has a bulkier residue at the equivalent position, designing analogs with smaller substituents at the tolyl ring could improve selectivity.

Another rational design principle is the application of bioisosteric replacements. This involves substituting a functional group in the parent molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the amide linkage in the picolinamide moiety could be replaced with a bioisostere like a reverse amide or a triazole to alter its hydrogen bonding pattern and susceptibility to enzymatic degradation.

Development of Hybrid Molecules and Advanced Chemical Scaffolds

A contemporary approach in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single chemical entity. This strategy aims to leverage the biological activities of the individual components to achieve a synergistic effect or a multi-target profile. The 5-(p-Tolyl)picolinamide scaffold can serve as a valuable building block in the design of such hybrid molecules.

For example, by linking 5-(p-Tolyl)picolinamide to another known pharmacophore through a suitable linker, it may be possible to develop a hybrid agent that interacts with two distinct biological targets simultaneously. The choice of the linker is critical, as its length and flexibility will determine the ability of the two pharmacophoric units to adopt the optimal conformation for binding to their respective targets.

The development of advanced chemical scaffolds based on the 5-(p-Tolyl)picolinamide core is another avenue of exploration. This could involve rigidifying the structure to lock it into a more bioactive conformation or, conversely, introducing flexible linkers to allow it to adapt to different binding site topographies. The goal is to create novel molecular architectures that retain the key interacting features of the parent compound while offering improved pharmacological properties.

Computational Approaches in the Research of 5 P Tolyl Picolinamide

Predictive Modeling of Biological Activity Spectra (e.g., PASS Online)

Predictive modeling, particularly through tools like Prediction of Activity Spectra for Substances (PASS) Online, is a crucial first step in assessing the therapeutic potential of a new chemical entity. The PASS tool operates on the principle that the biological activity of a compound is intrinsically linked to its 2D structure. zenodo.orgnih.gov By comparing the structure of a query compound to a vast database of over 1.4 million biologically active substances, PASS can predict thousands of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. zenodo.orgnih.govgenexplain.com The output is given as a pair of probabilities for each activity: Pa (probability to be active) and Pi (probability to be inactive). zenodo.orggenexplain.com Activities with Pa > Pi are considered possible for the compound. akosgmbh.de

A study on the isomeric N-(tolyl)-α-picolinamides, which are structurally related to 5-(p-Tolyl)picolinamide, utilized the PASS Online program to evaluate their potential biological activities. ppublishing.orgresearchgate.net The analysis provided predictions on various biological effects, including potential impacts on diseases, adverse effects on cardiovascular and hepatobiliary systems, and cytotoxic effects on cancer cells. ppublishing.org The research noted that the predicted biological activities for the different isomeric N-(tolyl)-α-picolinamides showed very similar results to each other. ppublishing.org This suggests that the general picolinamide (B142947) scaffold substituted with a tolyl group possesses a consistent foundational biological activity profile that can be further refined with specific substitutions.

The table below presents a sample of the types of activities that can be predicted using this methodology, demonstrating the breadth of initial screening possible with computational tools.

Predicted Activity TypeGeneral Function/EffectPa (Probability of Activity)Pi (Probability of Inactivity)
AntineoplasticInhibits or prevents the growth and spread of tumors.VariableVariable
Kinase InhibitorBlocks the action of kinase enzymes, often involved in cell signaling and growth.VariableVariable
Cardiovascular System EffectsImpacts the heart and blood vessels.VariableVariable
Hepatobiliary System EffectsImpacts the liver, gallbladder, and bile ducts.VariableVariable

Molecular Docking Simulations for Ligand-Target Binding Characterization

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. iaanalysis.comebi-edu.comcomputabio.com This method is fundamental in structure-based drug design, as it helps to characterize the binding mode and affinity, often predicting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. iaanalysis.comebi-edu.com

While direct docking studies on 5-(p-Tolyl)picolinamide as a standalone ligand are not extensively documented, research on its derivatives provides significant insights. For instance, a study involving N-(2-oxo-2-(p-tolylamino) ethyl) picolinamide (a compound containing both p-tolyl and picolinamide moieties) used molecular docking to investigate its binding to the α-amylase enzyme, a target for managing diabetes. ajrconline.orgjrmds.in The simulation revealed specific interactions within the enzyme's active site. ajrconline.org Similarly, docking studies on other picolinamide derivatives have been used to elucidate binding modes with various protein targets, including those relevant to cancer. nih.gov

In the study of N-(2-oxo-2-(p-tolylamino) ethyl) picolinamide (compound 5c), docking simulations against the α-amylase enzyme (PDB ID: 1HNY) identified a key hydrogen bond with the amino acid residue SER345, with a bond distance of 2.69 Å. ajrconline.org Such interactions are critical for the inhibitory activity of the compound. ajrconline.orgresearchgate.netd-nb.info These findings demonstrate how the structural components of 5-(p-Tolyl)picolinamide contribute to molecular recognition and binding at a target site.

Compound DerivativeTarget ProteinKey Interacting ResidueInteraction TypeBond Distance (Å)Reference
N-(2-oxo-2-(p-tolylamino) ethyl) picolinamideα-amylase (1HNY)SER345Hydrogen Bond2.69 ajrconline.org
N-(2-oxo-2-(phenylamino)ethyl)picolinamideα-amylase (1HNY)ASP197Hydrogen Bond1.91 ajrconline.org

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. numberanalytics.comlongdom.orglongdom.org DFT provides insights into molecular structure, stability, and reactivity by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.commdpi.comsemanticscholar.org The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, while a smaller gap indicates the molecule is more polarizable and reactive. researchgate.netresearchgate.net

Research on N-(2-oxo-2-(phenylamino)ethyl) picolinamide derivatives, including the p-tolyl variant (compound 5c), has employed DFT calculations to determine their electronic characteristics. ajrconline.org These studies revealed that the negative energy values for both HOMO and LUMO orbitals are indicative of stable molecules. ajrconline.org For the p-tolyl derivative, the calculations provided specific values for the HOMO and LUMO energies and the resulting energy gap, which helps in understanding its electronic behavior and potential for interacting with biological targets. ajrconline.org Such calculations are crucial for rational drug design, as they help explain the molecule's ability to participate in charge-transfer interactions with receptors. nih.govscirp.org

Compound DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Key InsightReference
N-(2-oxo-2-(phenylamino)ethyl) picolinamide (5a)-6.2767-1.47434.8024Most stable, highest energy gap ajrconline.org
N-(2-oxo-2-(4-methoxyphenylamino)ethyl) picolinamide (5b)-5.9863-1.52984.4565Less stable than 5a ajrconline.org
N-(2-oxo-2-(p-tolylamino) ethyl) picolinamide (5c)-6.1982-1.51124.6870More stable than 5b, less stable than 5a ajrconline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. industrialchemistryconsulting.comwikipedia.orgepa.gov By identifying which physicochemical properties or structural features (descriptors) are critical for activity, QSAR models can predict the potency of new, unsynthesized compounds. industrialchemistryconsulting.comijsdr.orguclouvain.be This predictive power is invaluable for prioritizing synthetic efforts and designing more effective drug candidates. industrialchemistryconsulting.comwikipedia.org

While a specific QSAR model for 5-(p-Tolyl)picolinamide was not found, studies on structurally related compound series highlight the utility of this approach. For example, a 3D-QSAR model was developed for a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, which included a compound with a p-tolyl group, to understand their inhibitory activity against B-Raf kinase. nih.govplos.orgnih.gov The QSAR study generated contour maps indicating where certain properties would enhance or diminish biological activity. nih.govplos.org For example, the model might show that bulky groups are favored in one region (steric favorability, often shown as green contours), while electron-rich groups are beneficial in another (electrostatic favorability, often shown as red contours). plos.org These insights provide a clear roadmap for further structural modifications to optimize the activity of the core scaffold, a strategy that would be directly applicable to the 5-(p-Tolyl)picolinamide class of molecules.

Preclinical Research Methodologies and Future Directions in 5 P Tolyl Picolinamide Research

In Vitro Experimental Design and Mechanistic Investigations

In the realm of preclinical drug discovery, in vitro studies form the foundational step for evaluating the therapeutic potential of novel chemical entities. For the compound 5-(p-Tolyl)picolinamide, a multifaceted in vitro approach is employed to elucidate its biological activity, mechanism of action, and potential as a therapeutic agent. This involves a combination of biochemical assays, cell-based phenotypic screens, and detailed pharmacological characterization.

Biochemical Assays for Target Engagement and Enzyme Kinetics

Biochemical assays are instrumental in determining the direct interaction of 5-(p-Tolyl)picolinamide with its molecular target. These assays, often conducted in a cell-free system, provide quantitative data on binding affinity and enzyme inhibition.

A primary technique involves enzyme inhibition assays, which measure the ability of the compound to modulate the activity of a specific enzyme. For instance, if 5-(p-Tolyl)picolinamide is hypothesized to target a particular kinase, its inhibitory effect would be quantified by measuring the reduction in the rate of substrate phosphorylation. The data generated from these assays, such as the half-maximal inhibitory concentration (IC₅₀), are crucial for structure-activity relationship (SAR) studies. These studies help in optimizing the compound's potency and selectivity.

Enzyme kinetics studies, following the principles of Michaelis-Menten kinetics, are also performed to understand how 5-(p-Tolyl)picolinamide interacts with the enzyme. thermofisher.com By analyzing the reaction rates at varying substrate concentrations, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information provides deeper insights into the compound's mechanism of action at a molecular level.

Cell-Based Assays for Phenotypic Screening and Pathway Analysis

Cell-based assays are critical for evaluating the effects of 5-(p-Tolyl)picolinamide in a more physiologically relevant context. nih.gov These assays can be broadly categorized into phenotypic screening and pathway analysis.

Phenotypic Screening: This approach involves testing the compound across a panel of cell lines to identify a desirable phenotypic change, such as inhibition of cancer cell proliferation or reduction of inflammatory markers. gardp.orgfrontiersin.org For example, the cytotoxic activity of derivatives of 5-(p-tolyl)picolinamide has been evaluated against various human cancer cell lines, including those from lung and breast cancer, using methods like the MTT assay. nih.govpensoft.net This assay measures the metabolic activity of cells and serves as an indicator of cell viability. pensoft.net The results from such screens can reveal the potential therapeutic areas for the compound.

Assay Type Purpose Example Cell Lines Key Measurement
MTT AssayAssess cytotoxicity and cell viabilityA549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma) nih.govpensoft.netIC₅₀ (Half-maximal inhibitory concentration)
Apoptosis AssayDetermine induction of programmed cell deathA549 pensoft.netCaspase activation, DNA fragmentation pensoft.net

Pathway Analysis: Once a phenotypic effect is observed, the next step is to identify the underlying molecular pathways that are being modulated by 5-(p-Tolyl)picolinamide. This can be achieved through various techniques, including western blotting and gene expression profiling. For instance, if the compound induces apoptosis in cancer cells, researchers would investigate the levels of key apoptotic proteins like caspases. pensoft.net Furthermore, pathway analysis can reveal whether the compound affects specific signaling cascades, such as the PI3K-Akt-mTOR pathway, which is often dysregulated in cancer. mdpi.com

Binding Studies and Pharmacological Characterization in Cellular Systems

To confirm that the observed cellular effects are due to direct interaction with the intended target, binding studies are conducted within cellular systems. Radioligand binding assays are a common method where a radioactively labeled version of 5-(p-Tolyl)picolinamide or a known ligand for the target is used to quantify the binding affinity (Kᵢ or Kₐ) and receptor density (Bₘₐₓ).

Pharmacological characterization also involves assessing the functional consequences of target binding. For example, if 5-(p-Tolyl)picolinamide is a G-protein coupled receptor (GPCR) modulator, its effect on downstream signaling events like calcium mobilization or cyclic AMP (cAMP) production would be measured. These studies help to classify the compound as an agonist, antagonist, or allosteric modulator. acs.org

In Vivo Preclinical Models for Proof-of-Concept Studies

Following promising in vitro results, the evaluation of 5-(p-Tolyl)picolinamide progresses to in vivo preclinical models. These studies in living organisms are essential to assess the compound's efficacy, pharmacokinetics, and target engagement in a complex biological system, providing a "proof-of-concept" before consideration for human clinical trials.

Utilization of Animal Disease Models for Mechanistic Efficacy Assessment

To evaluate the therapeutic potential of 5-(p-Tolyl)picolinamide, researchers utilize animal models that mimic human diseases. The choice of model depends on the intended therapeutic application of the compound.

Diabetic Models: If 5-(p-Tolyl)picolinamide is being investigated for its anti-diabetic properties, chemically-induced or genetic animal models of diabetes are employed. ajrconline.org For instance, streptozotocin (B1681764) (STZ) or alloxan (B1665706) can be administered to rodents to induce hyperglycemia by destroying pancreatic β-cells, thereby mimicking type 1 diabetes. nih.govresearchgate.netfrontiersin.org Genetic models, such as the ob/ob mouse or the Zucker fatty rat, which exhibit obesity and insulin (B600854) resistance, are used to model type 2 diabetes. nih.gov In these models, the efficacy of the compound would be assessed by measuring its effect on blood glucose levels, insulin sensitivity, and other relevant metabolic parameters.

Diabetic Model Type Inducing Agent/Genetic Basis Key Characteristics Relevant Research Focus
Chemically-Induced (Type 1-like)Streptozotocin (STZ), Alloxan nih.govresearchgate.netPancreatic β-cell destruction, hyperglycemia nih.govfrontiersin.orgAnti-hyperglycemic effects, β-cell protection
Genetic (Type 2-like)Leptin gene mutation (ob/ob mouse) nih.govObesity, insulin resistance, hyperinsulinemia nih.govInsulin sensitization, glucose tolerance

Cisplatin-Induced Kidney Injury Models: Cisplatin (B142131) is a widely used chemotherapy drug with a major side effect of nephrotoxicity. nih.gov To test if 5-(p-Tolyl)picolinamide can protect against this, a rodent model of cisplatin-induced kidney injury is used. nih.govnih.gov In this model, a single high dose or multiple lower doses of cisplatin are administered to induce acute kidney injury (AKI). researchgate.net The protective effect of the compound would be evaluated by monitoring kidney function markers such as blood urea (B33335) nitrogen (BUN) and serum creatinine, as well as histological examination of the kidney tissue for signs of damage. researchgate.net

Positron Emission Tomography (PET) Imaging for Receptor Occupancy in Animal Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of target engagement in the living brain of animal models. springernature.comnih.govbiorxiv.org This is particularly valuable for central nervous system (CNS) drug discovery.

To conduct a PET study for 5-(p-Tolyl)picolinamide, a radiolabeled version of the compound (a "radiotracer") would need to be synthesized, for example, by incorporating a positron-emitting isotope like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). This radiotracer is then administered to the animal, and the PET scanner detects the gamma rays produced by positron annihilation, creating a 3D image of the radiotracer's distribution in the body.

By performing PET scans before and after administering a non-radiolabeled dose of 5-(p-Tolyl)picolinamide, researchers can measure receptor occupancy. nih.gov This is the percentage of the target receptors that are bound by the drug at a given dose. This information is crucial for establishing a relationship between the dose, the extent of target engagement, and the observed pharmacological effect. It helps in selecting appropriate doses for further clinical studies and provides evidence that the drug is reaching its intended target in the brain. nih.govnih.gov

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

The preclinical evaluation of any drug candidate, including those based on the 5-(p-tolyl)picolinamide scaffold, necessitates a thorough characterization of its pharmacokinetic (PK) properties. This profile, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), dictates how the compound is processed by a living organism and is crucial for predicting its in vivo behavior and potential for clinical success. sygnaturediscovery.comresearchgate.net The process begins with a suite of in vitro assays before moving to in vivo studies in preclinical species such as mice, rats, and non-human primates (NHPs). nih.govnih.gov

In Vitro ADME Profiling Initial screening involves a battery of in vitro tests to assess fundamental physicochemical and biochemical properties. sygnaturediscovery.com Key assays include:

Solubility: Determines the maximum concentration of a compound that can dissolve in a solution, which is a critical factor for absorption. nih.gov

Permeability: Often assessed using cell-based models like Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, this assay predicts a compound's ability to cross the intestinal wall, a prerequisite for oral absorption. nih.govnih.govscielo.br High permeability is generally a desirable trait. scielo.br

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood (e.g., albumin) is measured, typically through equilibrium dialysis. nih.govscielo.br This is important because only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to be metabolized or excreted. nih.gov

Metabolic Stability: The stability of the compound is evaluated in the presence of liver microsomes or hepatocytes from various species, including humans. nih.govscielo.br These assays identify the primary metabolic pathways and predict the rate of metabolic clearance, indicating whether the compound will be eliminated too quickly or too slowly. nih.gov For example, studies on the lead compound LDT5 found it to be stable in human liver microsomes and hepatocytes but unstable in the equivalent rat-derived systems, highlighting species-specific metabolic differences. nih.govscielo.br

In Vivo Pharmacokinetic Studies Following in vitro assessment, compounds with promising profiles are advanced to in vivo studies in animal models. These studies provide a more integrated understanding of the ADME processes. Animals receive the compound, often via both intravenous (IV) and oral (PO) routes, and blood samples are collected over time to measure drug concentration. nih.govmdpi.com

From these concentration-time profiles, key PK parameters are calculated. While specific data for 5-(p-Tolyl)picolinamide is not publicly available, the table below shows representative parameters for other picolinamide-based or related therapeutic agents, illustrating the type of data generated in such studies.

Table 1: Example Pharmacokinetic Parameters of Picolinamide-Related Compounds in Preclinical Species

Compound Species Clearance (CL) Volume of Distribution (Vd) Oral Bioavailability (F) Source(s)
GDC-0941 Mouse 63.7 mL/min/kg 2.6 L/kg 77.9% nih.gov
Rat 49.3 mL/min/kg 2.5 L/kg 43.1% nih.gov
Dog 11.9 mL/min/kg N/A 62.1% nih.gov
Monkey 58.6 mL/min/kg 2.9 L/kg 18.6% nih.gov
Tolinapant Rat N/A N/A ~25% nih.gov
NHP (Monkey) ~40 mL/min/kg (IV) N/A ~34% nih.gov
VU0424238 Rat 19.3 mL/min/kg N/A N/A acs.org

This table presents data for illustrative compounds to demonstrate typical pharmacokinetic profiling and does not represent data for 5-(p-Tolyl)picolinamide.

This comprehensive profiling allows researchers to build pharmacokinetic/pharmacodynamic (PK/PD) models to predict the human efficacious dose and supports the progression of a compound into clinical development. nih.gov

Emerging Research Avenues and Advanced Techniques

Chemogenomic Profiling for Deeper Target Validation

A critical step in drug discovery is confirming that a compound's biological effect is mediated through its intended molecular target. drugtargetreview.com Chemogenomic profiling has emerged as a powerful, unbiased technique for in-cell target validation, particularly for compounds identified through phenotypic screens. nih.govresearchgate.net This approach is especially well-suited for use in model organisms like the yeast Saccharomyces cerevisiae due to the availability of comprehensive libraries of gene-deletion mutants. researchgate.netresearchgate.net

The core principle of chemogenomic profiling is to identify gene mutations that render cells either hypersensitive or resistant to a compound. nih.govresearchgate.net This is often accomplished through Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP), where the fitness of thousands of yeast strains, each lacking one specific gene, is measured in the presence of the compound. researchgate.net

Haploinsufficiency Profiling (HIP): Uses heterozygous diploid strains where one of the two copies of a gene is deleted. A reduced fitness in a particular strain suggests that the protein encoded by that gene is a target of the compound.

Homozygous Profiling (HOP): Uses homozygous diploid strains where both copies of a non-essential gene are deleted. Hypersensitivity in this case often points to genes that work in the same pathway as the drug's target or in a parallel pathway that can buffer the drug's effect.

A landmark application of this technique was the identification of the molecular target for a class of antifungal picolinamide (B142947) and benzamide (B126) compounds. nih.govresearchgate.net Chemogenomic profiling revealed that these compounds' antifungal activity was due to the specific inhibition of Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in yeast. nih.govresearchgate.netstanford.edu The analysis identified Sec14p as the sole essential target, a finding that was subsequently confirmed through biochemical assays and X-ray co-crystallography. nih.gov This work provides a clear example of how chemogenomic profiling can provide deep validation of a drug target and its mechanism of action, opening new avenues for rational compound optimization. nih.govresearchgate.net

Table 2: Conceptual Outline of Chemogenomic Profiling for Target ID

Step Methodology Purpose Example Finding for Picolinamides Source(s)
1. Primary Screen High-throughput screening of a compound library against wild-type yeast. Identify compounds with desired bioactivity (e.g., antifungal). A picolinamide-containing molecule inhibits yeast growth. researchgate.net
2. Chemogenomic Profile Fitness profiling of the compound against genome-wide heterozygous and homozygous yeast deletion collections (HIP/HOP). Identify gene deletions causing hypersensitivity to the compound. Deletion of the SEC14 gene confers extreme sensitivity. nih.govresearchgate.net
3. Target Hypothesis Analysis of sensitive strains to generate a hypothesis about the compound's target or mechanism. The product of the SEC14 gene, the Sec14p protein, is the likely target. Sec14p is a phosphatidylinositol transfer protein. nih.govstanford.edu

| 4. Target Validation | In vitro biochemical assays and structural biology (e.g., co-crystallography) with the purified protein target. | Confirm direct interaction and inhibition of the hypothesized target by the compound. | The picolinamide compound binds to the lipid-binding pocket of Sec14p and inhibits its function. | nih.govresearchgate.net |

Co-operative Binding Assays for Allosteric Modulator Characterization

Allosteric modulation represents a sophisticated strategy in drug design, where compounds bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. acs.orgmdpi.com These allosteric modulators can be classified based on their effect on the orthosteric ligand's binding or efficacy:

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous ligand. acs.orgmonash.edu

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous ligand. acs.orgmonash.edu

Neutral Allosteric Ligands (NALs): Bind to the allosteric site without affecting the orthosteric ligand's properties. monash.edu

To characterize these effects, specialized co-operative binding assays are essential. nih.gov These assays measure how the binding of the allosteric modulator influences the binding of a radiolabeled orthosteric ligand (or vice versa). nih.govbiorxiv.org A key concept is "cooperativity," which describes this interplay. acs.orgmonash.edu

A typical assay involves incubating the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., for the mGlu4 receptor, the orthosteric agonist glutamate) and varying concentrations of the allosteric modulator being tested. nih.gov The results can reveal the nature and extent of the allosteric interaction. For instance, in studies of mGlu4 receptor modulators, PAMs were shown to have a characteristic co-operative binding profile with glutamate. nih.gov Similarly, studies on mGlu5 NAMs, including picolinamide-based structures, use binding assays to establish their affinity for the allosteric site and their degree of negative cooperativity with glutamate. acs.orgmonash.edu

Table 3: Interpreting Co-operative Binding Assay Results

Modulator Type Effect on Orthosteric Ligand Binding Assay Outcome
Positive (PAM) Increases affinity The binding curve of the radiolabeled orthosteric ligand shifts to the left (lower EC50/KD).
Negative (NAM) Decreases affinity The binding curve of the radiolabeled orthosteric ligand shifts to the right (higher EC50/KD).

| Neutral (NAL) | No change in affinity | The binding curve of the radiolabeled orthosteric ligand is unchanged. |

This table provides a generalized interpretation of results from a co-operative binding assay.

These assays are fundamental for the characterization of compounds like 5-(p-Tolyl)picolinamide if they are hypothesized to act as allosteric modulators, providing invaluable insight into their pharmacological mechanism. nih.govtdl.org

Coordination Chemistry and Metallodrug Development with Picolinamide Ligands

The picolinamide scaffold is not only a valuable pharmacophore in traditional organic medicinal chemistry but also serves as a highly versatile ligand in inorganic chemistry for the development of metallodrugs. researchgate.netrsc.org A ligand is a molecule that binds to a central metal atom to form a coordination complex. The picolinamide structure, with its pyridyl nitrogen and amide oxygen or nitrogen atoms, can effectively chelate (bind at two or more points) to a metal center, forming stable complexes. researchgate.netscispace.comrsc.org

This coordination capability has been explored with a wide range of transition metals, including ruthenium (Ru), rhodium (Rh), iridium (Ir), palladium (Pd), and copper (Cu). rsc.orgbohrium.comresearchgate.netdntb.gov.ua The resulting metallodrugs often exhibit unique chemical properties and biological mechanisms that are not accessible to purely organic compounds. rsc.org

Research in this area has shown that picolinamide-based ligands can adopt various coordination modes, influencing the geometry and reactivity of the final metal complex. scispace.comrsc.org For example, N-aryl-substituted picolinamides can coordinate to an iridium center in either an N,N' or an N,O fashion, yielding structurally different isomers with significantly different photoluminescent properties. rsc.org

A significant focus of this research is the development of novel anticancer agents. researchgate.netdntb.gov.uaacs.org Rhodium(III) and Ruthenium(III) complexes incorporating picolinamide ligands have demonstrated potent antiproliferative activity against various cancer cell lines. researchgate.netdntb.gov.ua These metallodrugs are often considered prodrugs that undergo activation in the body, and they can engage in multiple mechanisms of action, including inducing apoptosis and autophagy. rsc.orgresearchgate.net The rational design of these complexes, by modifying either the picolinamide ligand or the metal center, allows for the fine-tuning of their therapeutic properties. researchgate.net

Table 4: Examples of Metal Complexes with Picolinamide-Type Ligands

Metal Center Ligand Type Resulting Complex Type Potential Application Source(s)
Rhodium(III) Picolinamide derivatives [Rh(L)(CH3CN)Cl2] Anticancer, Antimetastasis researchgate.net
Ruthenium(III) Bis-picolinamide Dihalide complexes Anticancer dntb.gov.ua
Palladium(II) Thiazolinyl-picolinamide N∩N∩N Pincer Complex Catalysis bohrium.com
Iridium(III) N-aryl-picolinamides Cyclometalated complexes Phosphors for Optoelectronics rsc.org
Copper(II) Amido pincer ligand from picolinamide Amido-pincer complexes Catalysis scispace.com

| Terbium(III) | (1,2,3-triazol-4-yl)-picolinamide | Luminescent Tb(III) complexes | Luminescent Probes | rsc.org |

Q & A

Q. How can researchers ensure ethical compliance when repurposing 5-(p-Tolyl)picolinamide for new therapeutic areas?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) for secondary use of existing toxicity data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. For novel applications (e.g., neurodegenerative models), conduct preliminary in silico toxicity predictions (ProTox-II) before animal trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.